7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound belonging to the pyrazolopyrimidine family. This family of compounds is of significant interest in medicinal chemistry due to their structural resemblance to purines, naturally occurring molecules with diverse biological activities. [ [] ] 7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, with its reactive chlorine atom, serves as a versatile building block for synthesizing various substituted pyrazolo[4,3-d]pyrimidine derivatives. [ [] ] These derivatives have been explored for various biological activities, including antiviral, anticancer, and adenosine receptor antagonist properties. [ [], [], [] ]
7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and a kinase inhibitor. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic development in treating cancer and other diseases .
The compound is classified within the broader category of pyrazolopyrimidines, which are known for their diverse pharmacological properties. The specific molecular formula for 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is C7H7ClN4, and its chemical structure features a chlorine atom at the 7-position and a methyl group at the 1-position of the pyrazolo[4,3-d]pyrimidine framework. This structural arrangement is crucial for its biological activity and interaction with target enzymes .
The synthesis of 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine typically involves cyclization reactions starting from simpler precursors. One common synthetic route begins with the treatment of a formimidate derivative with hydrazine hydrate in an ethanol solvent, leading to the formation of the pyrazolopyrimidine core. This method is favored due to its relatively straightforward procedure and good yield .
In industrial settings, large-scale production would likely adapt laboratory methods to enhance yield, reduce costs, and address environmental concerns. Specific conditions such as temperature control and reaction time are critical for optimizing the synthesis process.
7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine can participate in several types of chemical reactions:
The products formed from these reactions depend on the specific reagents used and the reaction conditions applied. For instance, substitution reactions can yield derivatives with different functional groups replacing the chlorine atom .
The mechanism of action for 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine primarily involves its interaction with specific molecular targets such as cyclin-dependent kinases (CDKs). The compound acts as a bioisostere of adenine, allowing it to fit into the ATP-binding site of kinases effectively. By binding to these sites, it inhibits kinase activity, which is essential in regulating various cellular processes including cell cycle progression and apoptosis. This inhibition is particularly relevant in cancer treatment strategies where uncontrolled cell proliferation occurs .
These physical properties make it suitable for various applications in medicinal chemistry and research settings .
7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine has several scientific applications:
These applications highlight its significance not only in drug discovery but also in advancing our understanding of biochemical processes related to cancer and other diseases .
Pyrazolo[4,3-d]pyrimidines represent a bicyclic heteroaromatic system comprising fused pyrazole and pyrimidine rings. The ring numbering follows Chemical Abstracts conventions: the pyrazole nitrogen adjacent to the fusion bond is designated N1, with subsequent positions numbered clockwise. The pyrimidine ring atoms are numbered such that the fusion bond lies between positions 4a and 4b. The compound 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine (CAS: 44558545) exemplifies this system, with the molecular formula C₆H₅ClN₄ and a molecular weight of 168.58 g/mol. Its structure features a chlorine atom at position 7 and a methyl group at the N1 nitrogen, creating a 1H-tautomer [3]. The SMILES notation (CN1C2=C(C=N1)N=CN=C2Cl) and InChIKey (SNAXHGFEBGMQMG-UHFFFAOYSA-N) provide unambiguous machine-readable identifiers. Substituent positions critically influence electronic distribution: the C7 chlorine acts as a σ-electron-withdrawing group, while the N1-methyl group donates electrons through inductive effects, creating a polarized scaffold ideal for nucleophilic displacement reactions [2] [6].
Table 1: Structural Identifiers of Key Pyrazolo[4,3-d]pyrimidine Derivatives
Compound Name | CAS Registry No. | Molecular Formula | Key Substituents |
---|---|---|---|
7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | 44558545 | C₆H₅ClN₄ | 7-Cl, 1-CH₃ |
7-Chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine | 89239-18-9 | C₇H₇ClN₄ | 7-Cl, 1-CH₃, 3-CH₃ |
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Not provided | C₇H₇Cl₂N₄ | 4-Cl, 6-CH₂Cl, 1-CH₃ |
The pyrazolo[4,3-d]pyrimidine scaffold emerged in the mid-20th century during investigations into purine isosteres. Early syntheses focused on formycin analogs, but the discovery of 7-chloro derivatives revolutionized access to pharmacologically active compounds. This halogen serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr), enabling efficient functionalization. As demonstrated in [2], 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidines undergo selective displacement at C7 with weakly nucleophilic anilines or amines, preserving the C5 chlorine for subsequent modification. The 7-chloro-1-methyl variant gained prominence due to enhanced stability from N1 alkylation, which prevents tautomerization and simplifies purification [6].
Synthetic methodologies evolved toward efficiency and scalability. A robust route to 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine exemplifies this progress: ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate undergoes cyclization with chloroacetonitrile (83% yield), followed by chlorination with POCl₃ (72% yield) [6]. This two-step process avoids unstable intermediates and provides gram-scale access to bifunctional intermediates. Kilo-scale SNAr displacement of 3-iodo-6-chloro-1-methyl-pyrazolo[3,4-b]pyrazine (a related scaffold) demonstrates industrial viability, where chlorine displacement with alcohols proceeds in aqueous THF under basic conditions without exothermic risks [2].
Table 2: Synthetic Routes to 7-Chloro-1-methylpyrazolo[4,3-d]pyrimidine Derivatives
Precursor | Reagents/Conditions | Product | Application |
---|---|---|---|
6-(Chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | POCl₃, diethylisopropylamine, toluene, reflux | 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Bifunctional synthetic handle |
5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile | Triethoxyorthoformate/Ac₂O, then N₂H₄ | 1-(p-Tolylglycyl)pyrazolo[3,4-d]pyrimidine | CDK2 inhibitor precursor |
7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine | Amine, then Oxone oxidation | 5,7-Diaminopyrazolo[4,3-d]pyrimidines | Kinase inhibitor synthesis |
The 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine scaffold serves as a privileged template in kinase inhibitor design due to its dual role as a purine bioisostere and synthetic versatility. The chlorine atom at C7 provides three critical advantages:
The N1-methyl group confers metabolic stability by blocking N1-mediated glucuronidation and reducing renal clearance. This modification also enforces planarization of the bicyclic system, optimizing π-stacking interactions in kinase ATP pockets. In CDK2 inhibitors, derivatives like compound 14 (IC₅₀ = 57 nM) mimic roscovitine’s binding mode: the pyrazolopyrimidine core occupies the adenine region, while the 7-amino substituent hydrogen-bonds with Leu83. Thioglycoside derivatives (e.g., compound 15) exhibit sub-50 nM cytotoxicity against HCT-116 and MCF-7 cells by enhancing hydrophobic contacts and aqueous solubility . Beyond oncology, this scaffold inhibits TRAP1 (IC₅₀ = 373 nM for key derivatives), a mitochondrial HSP90 chaperone implicated in chemotherapy resistance [2] [7].
Table 3: Pharmacological Applications of 7-Chloro-1-methylpyrazolo[4,3-d]pyrimidine-Derived Compounds
Biological Target | Derivative Structure | Potency (IC₅₀/EC₅₀) | Mechanistic Role |
---|---|---|---|
CDK2/Cyclin A2 | Thioglycoside analog (Compound 14) | 0.057 ± 0.003 μM | Cell cycle arrest at G1/S phase |
TRAP1 | N1-(m-CF₃O-benzyl) substituted | 0.373 ± 0.004 μM | Mitochondrial proteostasis disruption |
Tumor cell proliferation (HCT-116) | Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | 7 nM (cytotoxicity) | Apoptosis induction via caspase-3/7 |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1